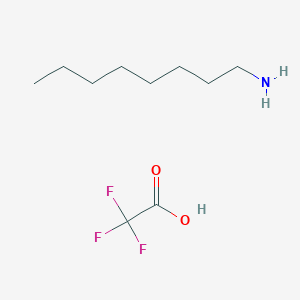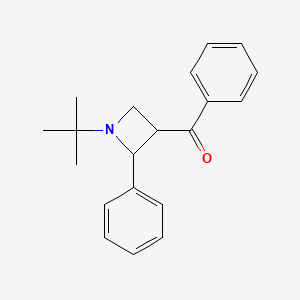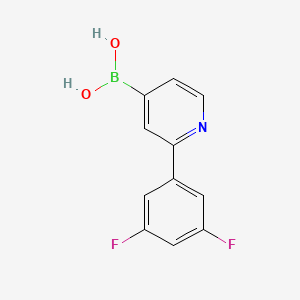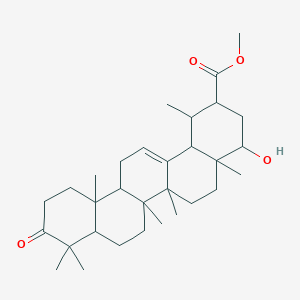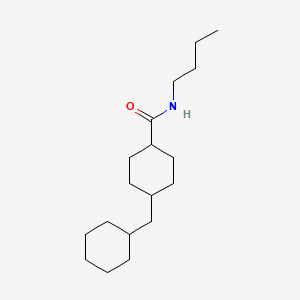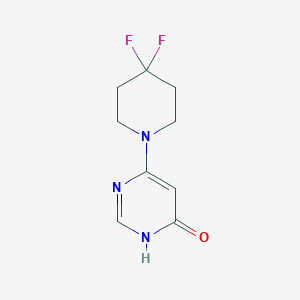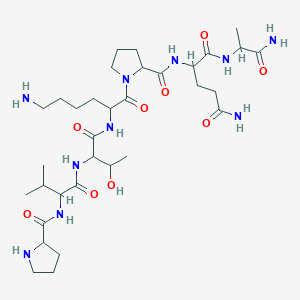
Prolylvalylthreonyllysylprolylglutaminylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prolylvalylthreonyllysylprolylglutaminylalaninamide is a synthetic peptide composed of the amino acids proline, valine, threonine, lysine, glutamine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prolylvalylthreonyllysylprolylglutaminylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, lysine, threonine, valine, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Prolylvalylthreonyllysylprolylglutaminylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or lysine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
科学研究应用
Prolylvalylthreonyllysylprolylglutaminylalaninamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industrial: Used in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of Prolylvalylthreonyllysylprolylglutaminylalaninamide depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Prolylphenylalanine: A dipeptide composed of proline and phenylalanine, used in biochemical and biomedical research.
Glycyl-L-Prolyl-L-Glutamate: A tripeptide with potential therapeutic applications in neurodegenerative diseases.
Uniqueness
Prolylvalylthreonyllysylprolylglutaminylalaninamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (valine, proline) and hydrophilic (threonine, lysine, glutamine) residues allows for diverse interactions with biological molecules, making it a versatile tool in research and potential therapeutic applications.
属性
IUPAC Name |
2-[[1-[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-(1-amino-1-oxopropan-2-yl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDMGDURKQLJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N10O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870050 |
Source


|
| Record name | Prolylvalylthreonyllysylprolylglutaminylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
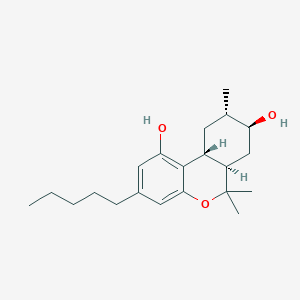
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

